molecular formula C26H28ClN3O B2417230 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946365-61-3

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Cat. No.: B2417230
CAS No.: 946365-61-3
M. Wt: 433.98
InChI Key: JPQIZQXSTJWMJC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a complex organic compound featuring a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The preparation typically involves multi-step synthesis, starting from simple aromatic compounds.

  • Steps often include Friedel-Crafts acylation, followed by substitution reactions to introduce chlorine and amine functionalities.

Industrial Production Methods

  • For large-scale production, automated systems and continuous flow chemistry can be employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Can be reduced, potentially altering its activity or stability.

  • Substitution: : Chlorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

  • Common reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.

  • Conditions: Vary based on desired reaction, often involving specific pH levels and temperatures.

Major Products

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction can lead to alcohols or amines, depending on the specific reduction pathway.

Scientific Research Applications

Chemistry

  • Serves as an intermediate in the synthesis of more complex molecules. Biology :

  • Investigated for its potential interactions with biological receptors. Medicine :

  • Explored for possible therapeutic effects, including antimicrobial and anticancer properties. Industry :

  • Used in the synthesis of dyes, pigments, and possibly polymers.

Mechanism of Action

Mechanism

  • Interacts with specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways :

  • The exact pathways depend on its application; for therapeutic use, it may inhibit or activate specific biological pathways.

Comparison with Similar Compounds

Comparison

  • Similar compounds include other benzamides and isoquinoline derivatives.

Similar Compounds

  • N-Benzylbenzamide

  • 2-Chloro-N-(2-(dimethylamino)ethyl)benzamide

This article should provide a solid overview of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, covering its synthesis, reactions, applications, and comparisons. Dive in and explore the fascinating world of organic chemistry!

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQIZQXSTJWMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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